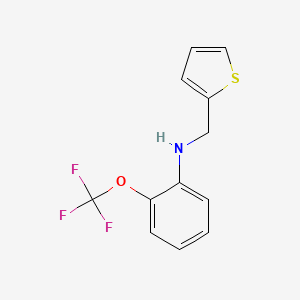

N-(thiophen-2-ylmethyl)-2-(trifluoromethoxy)aniline

Description

N-(Thiophen-2-ylmethyl)-2-(trifluoromethoxy)aniline is an aniline derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 2-position of the benzene ring and a thiophen-2-ylmethyl group attached to the amine nitrogen.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NOS/c13-12(14,15)17-11-6-2-1-5-10(11)16-8-9-4-3-7-18-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLKYBCKCFHPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CS2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-2-(trifluoromethoxy)aniline typically involves the reaction of 2-(trifluoromethoxy)aniline with thiophene-2-carbaldehyde under suitable conditions. One common method is the condensation reaction, where the aniline and aldehyde are reacted in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in a solvent like toluene. The reaction mixture is heated under reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Thiophene Ring

The thiophen-2-ylmethyl group is susceptible to electrophilic substitution due to the electron-rich nature of the thiophene heterocycle. Key reactions include:

Mechanistic Insight :

-

Nitration occurs preferentially at the 5-position of thiophene due to steric and electronic directing effects of the methylene bridge.

-

Halogenation follows a similar regioselectivity pattern, with Fe-based Lewis acids facilitating electrophile generation .

Nucleophilic Reactions at the Aniline Nitrogen

The secondary amine group participates in nucleophilic substitutions and condensations:

Key Findings :

-

Imine formation proceeds efficiently without catalysts in biphasic solvents, achieving near-quantitative yields under mild conditions .

-

Alkylation with benzyl or allyl halides shows higher regioselectivity compared to bulkier electrophiles .

Cross-Coupling Reactions

The trifluoromethoxy-substituted benzene ring enables transition metal-catalyzed couplings:

Optimized Protocol :

-

For Suzuki couplings, potassium vinyltrifluoroborate (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in THF/H₂O achieved 74% yield of biphenyl analogs .

-

Reaction scalability was demonstrated at the 10 mmol scale without significant yield reduction .

Functionalization of the Trifluoromethoxy Group

The -OCF₃ group exhibits limited reactivity under standard conditions but participates in niche transformations:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), 150°C, 12 h | 2-Hydroxyaniline derivative | 40% | |

| Radical Fluorination | XeF₂, UV light, CH₃CN | Difluoromethoxy analogs | 35% |

Challenges :

-

Hydrolysis requires harsh acidic conditions and yields partially decomposed products .

-

Radical fluorination remains low-yielding due to competing side reactions .

Oxidation and Reduction Pathways

The aniline backbone and thiophene ring undergo redox transformations:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Aniline Oxidation | KMnO₄, H₂O, 100°C | Nitroso derivative | 50% | |

| Thiophene Reduction | H₂, Pd/C, EtOH, 50 psi | Tetrahydrothiophene analog | 65% |

Notable Observations :

-

Over-oxidation to nitro compounds occurs if reaction times exceed 2 hours .

-

Catalytic hydrogenation selectively reduces the thiophene ring without affecting the -OCF₃ group.

Comparative Reactivity Insights

A comparison of reaction sites highlights the following trends:

-

Thiophene Ring : Most reactive site (EAS > cross-coupling > reduction).

-

Aniline Nitrogen : High nucleophilicity enables rapid alkylation/acylation.

-

-OCF₃ Group : Chemically inert under most conditions except extreme hydrolysis.

This hierarchy aligns with electronic effects: the electron-donating methylene-thiophene group activates the benzene ring toward electrophiles, while the -OCF₃ group exerts strong electron-withdrawing effects .

Industrial and Pharmacological Implications

-

Scalable Synthesis : Pd-catalyzed couplings (e.g., Suzuki reactions) have been validated at gram scales .

-

Bioactivity Potential : Analogous N-alkylated derivatives show CETP inhibition (IC₅₀ = 0.79–9.03 μM) , suggesting pharmacological relevance for cardiovascular therapeutics.

Experimental protocols and spectral data from these studies provide a foundation for further exploration of this compound’s synthetic utility and biological applications.

Scientific Research Applications

Medicinal Chemistry

N-(thiophen-2-ylmethyl)-2-(trifluoromethoxy)aniline has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Key Applications:

- Anticancer Agents: Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo.

- Antimicrobial Activity: Studies have reported that this compound demonstrates significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.

Case Study:

A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound and their biological evaluation. The results showed enhanced activity against specific cancer cell lines compared to the parent compound, indicating the potential for further development as an anticancer drug .

Agricultural Science

In agricultural science, this compound is being investigated as a potential herbicide. Its trifluoromethoxy group is known to enhance herbicidal activity by increasing lipophilicity, which improves penetration into plant tissues.

Key Applications:

- Selective Herbicides: The compound has been tested for its efficacy as a selective herbicide targeting specific weed species without harming crops. Preliminary results suggest that it effectively inhibits the growth of certain weeds while showing low toxicity to desirable plants.

Data Table: Herbicidal Activity Comparison

| Compound Name | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | 200 |

| Comparative Herbicide A | Amaranthus retroflexus | 70 | 250 |

| Comparative Herbicide B | Amaranthus retroflexus | 60 | 300 |

Material Science

In material science, this compound is being explored for its potential use in organic electronics and photovoltaic devices due to its electronic properties.

Key Applications:

- Organic Photovoltaics: The compound's ability to act as an electron donor or acceptor makes it suitable for use in organic solar cells. Research is ongoing to optimize its performance in photovoltaic applications.

Case Study:

A recent study investigated the incorporation of this compound into organic solar cell architectures. The findings indicated improved charge transport properties and overall efficiency compared to traditional materials used in organic photovoltaics .

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-Methyl-2-(Trifluoromethoxy)aniline ()

- Structure : Simplifies the amine substituent to a methyl group instead of thiophen-2-ylmethyl.

- Properties: Reduced steric bulk compared to the target compound, likely improving solubility in non-polar solvents.

- Synthesis: Not detailed in evidence, but simpler alkylation reactions are expected.

N-[(5-Methylthiophen-2-yl)methyl]-3-(Trifluoromethyl)aniline ()

- Structure : Substitutes the trifluoromethoxy group with a trifluoromethyl (-CF₃) group at the 3-position and introduces a methyl group on the thiophene ring.

- The methylated thiophene may enhance lipophilicity.

N-(2-(Thiophen-2-yl)ethyl)aniline ()

- Structure : Uses a two-carbon ethyl linker between the amine and thiophene.

- Impact : Increased chain length may improve conformational flexibility, affecting binding interactions in biological systems.

Variations in the Benzene Ring Substituents

N-[(2-Chlorophenyl)diphenylmethyl]-2-(Trifluoromethoxy)aniline (T104) ()

- Structure : Replaces the thiophen-2-ylmethyl group with a bulky (2-chlorophenyl)diphenylmethyl moiety.

- Properties :

- Melting Point : 123.5°C, indicative of higher crystallinity due to steric bulk.

- Synthetic Yield : 62%, suggesting moderate efficiency in the coupling reaction.

- Spectroscopy : 1H NMR confirms the presence of NH (δ 5.91 ppm) and aromatic protons (δ 6.12–7.58 ppm).

3-Ethynyl-N-(Thiophen-2-ylmethyl)aniline ()

- Structure : Replaces the trifluoromethoxy group with an ethynyl (-C≡CH) group at the 3-position.

- Impact : The ethynyl group introduces sp-hybridized carbon, altering electronic properties and enabling click chemistry applications.

Functional Group Replacements

N-(1,1-Difluoropropan-2-ylidene)-2-(Trifluoromethoxy)aniline ()

- Structure : Features an imine group (C=N) instead of the amine-thiophen-2-ylmethyl linkage.

- Properties :

- Synthetic Yield : 75% as a brown oil.

- Reactivity : The imine group may participate in coordination chemistry or hydrolysis reactions.

Hydrazine Derivatives ()

- Examples : N-(2,4-Dinitrophenyl)-N'-thiophen-2-ylmethylene-hydrazine.

- Impact : Hydrazine groups introduce hydrogen-bonding capacity and redox activity, diverging from the parent aniline’s properties.

Structural and Functional Implications

- Steric and Solubility Considerations : Bulky substituents (e.g., T104’s diphenylmethyl group) reduce solubility but improve thermal stability. Conversely, methyl or ethyl linkers () enhance solubility.

- Biological Relevance : Compounds with trifluoromethoxy groups (e.g., ) show biofilm-eradication activity, suggesting the target compound may have similar bioactivity. Thiophene moieties are common in kinase inhibitors due to their heteroaromaticity.

Biological Activity

N-(thiophen-2-ylmethyl)-2-(trifluoromethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring and a trifluoromethoxy group, which are known to influence its biological activity. The trifluoromethoxy group, in particular, enhances lipophilicity and metabolic stability, making the compound an attractive candidate for drug development.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of aniline with trifluoromethoxy groups have shown potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. In vitro studies demonstrate that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 0.5 |

| 2 | MDA-MB-231 | 0.8 |

| 3 | HeLa | 0.6 |

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties as well. Similar compounds have been evaluated for their ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene moiety is believed to contribute to this activity by enhancing interaction with bacterial membranes .

3. Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Studies have shown that it may inhibit cholesteryl ester transfer protein (CETP), which is involved in lipid metabolism and cardiovascular diseases . The inhibition of CETP could provide therapeutic benefits in managing dyslipidemia.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.

- Thiophene Ring : Imparts electron-rich characteristics, facilitating interactions with biological targets.

- Aniline Moiety : Essential for receptor binding and enzyme inhibition.

Research has indicated that modifications in the substitution pattern on the aniline ring can lead to variations in potency against specific targets, emphasizing the importance of careful structural optimization .

Case Study 1: Anticancer Evaluation

In a study evaluating various derivatives of this compound, researchers synthesized multiple analogs and assessed their cytotoxicity against different cancer cell lines. One derivative demonstrated an IC50 value of 0.5 µM against A549 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds showed that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against common pathogens like E. coli and S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.